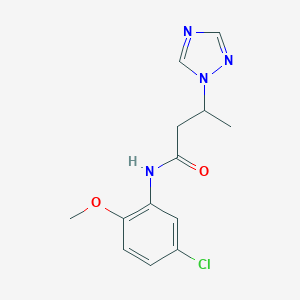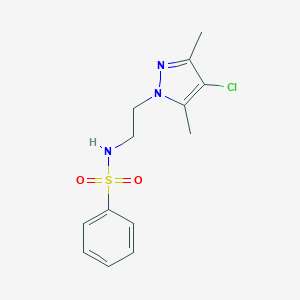
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chloro-substituted methoxyphenyl group and a triazole ring, making it a subject of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 5-chloro-2-methoxyaniline with a suitable acylating agent to form an intermediate amide.
Introduction of the Triazole Ring: The intermediate is then reacted with a triazole derivative under conditions that facilitate the formation of the triazole ring. This step may involve the use of catalysts and specific solvents to ensure high yield and purity.
Final Coupling: The final step involves coupling the triazole-containing intermediate with a butanoyl chloride or a similar reagent to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and real-time monitoring ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide exerts its effects involves interactions with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance binding affinity and selectivity towards these targets, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure but with a shorter carbon chain.
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)pentanamide: Similar structure but with a longer carbon chain.
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in research and industrial applications.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2/c1-9(18-8-15-7-16-18)5-13(19)17-11-6-10(14)3-4-12(11)20-2/h3-4,6-9H,5H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQVHGSPZMCWCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)Cl)OC)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B497276.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B497278.png)

![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497281.png)
![4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497284.png)
![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)
![4-chloro-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497287.png)
![4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497289.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497291.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497292.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497293.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B497294.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497295.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497296.png)
